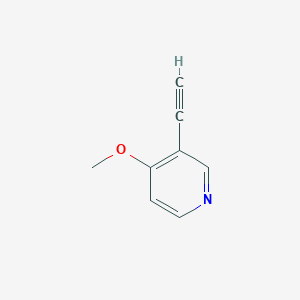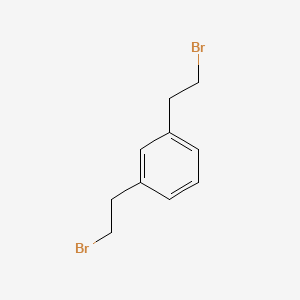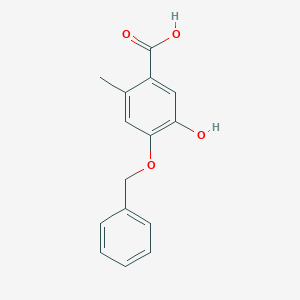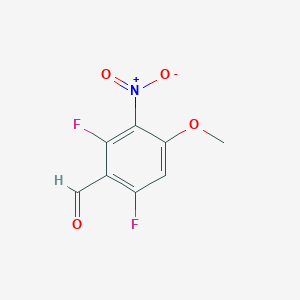
2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde
概要
説明
2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde is a versatile chemical compound used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds. It is particularly noted for its role in the preparation of potent and orally available G protein-coupled receptor 40 agonists, which are used in the treatment of type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring, which is facilitated by a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol in the presence of a base.
Fluorination: The fluorine atoms are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanol in the presence of a base for methoxylation.
Major Products Formed
Oxidation: 2,6-Difluoro-4-methoxy-3-nitro-benzoic acid.
Reduction: 2,6-Difluoro-4-methoxy-3-amino-benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde is used extensively in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: In the development of drugs for the treatment of type 2 diabetes.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde involves its interaction with specific molecular targets, such as G protein-coupled receptors. The compound acts as an agonist, binding to the receptor and activating it, which in turn triggers a cascade of intracellular signaling pathways. This activation leads to various physiological effects, including the regulation of glucose levels in the case of type 2 diabetes treatment .
類似化合物との比較
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,6-Difluoro-4-hydroxybenzonitrile: Contains a cyano group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness
2,6-Difluoro-4-methoxy-3-nitrobenzaldehyde is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methoxy) groups on the benzene ring. This combination allows for a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.
特性
IUPAC Name |
2,6-difluoro-4-methoxy-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-6-2-5(9)4(3-12)7(10)8(6)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINBLHBNFBMWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1[N+](=O)[O-])F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8137092.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8137107.png)
![N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8137110.png)
![N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8137114.png)
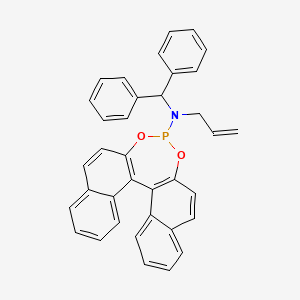
![1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone](/img/structure/B8137122.png)
![5-Ethenyl-1-[4-triethylsilyloxy-5-(triethylsilyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8137128.png)
![N-[10-(4,6-dihydropyren-1-yl)-13-oxo-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8137136.png)
![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride](/img/structure/B8137162.png)
